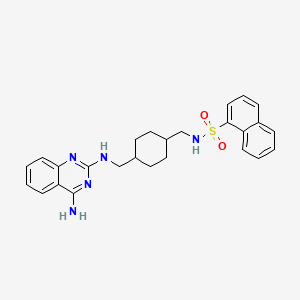

CGP71683

Description

Properties

CAS No. |

192321-23-6 |

|---|---|

Molecular Formula |

C26H29N5O2S |

Molecular Weight |

475.6 g/mol |

IUPAC Name |

N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide |

InChI |

InChI=1S/C26H29N5O2S/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31) |

InChI Key |

UULIGRNKXHCLQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54 |

Synonyms |

CGP 71683 A CGP-71683A CGP71683A |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of CGP71683A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CGP71683A, a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NPY receptor pharmacology and its therapeutic implications.

Core Mechanism of Action: Competitive Antagonism of the NPY Y5 Receptor

CGP71683A functions as a competitive antagonist at the Neuropeptide Y (NPY) Y5 receptor. This means that it binds to the same site on the Y5 receptor as the endogenous ligand, NPY, but does not activate the receptor. By occupying the binding site, CGP71683A effectively blocks NPY from binding and initiating downstream signaling cascades. This antagonistic action has been demonstrated to influence physiological processes regulated by the NPY system, most notably feeding behavior.

Quantitative Data Summary

The binding affinity and selectivity of CGP71683A for the NPY Y5 receptor have been characterized in multiple studies. The following tables summarize the key quantitative data available.

| Parameter | Species | Value | Reference |

| Ki (inhibition constant) | Human | 1.3 nM | [1][2] |

| Rat | 1.4 nM | [3] | |

| IC50 (half maximal inhibitory concentration) | Rat | 1.4 nM | [3] |

Table 1: Binding Affinity of CGP71683A for the NPY Y5 Receptor

| Receptor Subtype | Species | Ki or IC50 (nM) | Selectivity (fold vs. Y5) | Reference |

| Y1 | Human | > 4000 | > 3077 | [2] |

| Rat | 2765 | ~1975 | [3] | |

| Y2 | Human | 200 | ~154 | [2] |

| Rat | 7187 | ~5134 | [3] | |

| Y4 | Rat | 5637 | ~4026 | [3] |

Table 2: Selectivity Profile of CGP71683A for NPY Receptor Subtypes

Signaling Pathways Modulated by CGP71683A

Activation of the NPY Y5 receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling pathways. By blocking this activation, CGP71683A effectively inhibits these cascades. The primary signaling pathways affected are:

-

Inhibition of Adenylyl Cyclase and Reduction of cAMP: The Y5 receptor is coupled to Gi/o proteins. Upon activation by NPY, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. CGP71683A prevents this NPY-induced reduction in cAMP.

-

Modulation of MAP Kinase (ERK1/2) Pathway: NPY Y5 receptor activation has been shown to stimulate the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in cell growth and proliferation. CGP71683A blocks this NPY-mediated activation of the ERK1/2 pathway.

-

Regulation of RhoA Activity: The NPY/Y5 receptor axis has been demonstrated to activate the small GTPase RhoA, which is involved in cytoskeleton remodeling and cell motility. CGP71683A can inhibit this NPY-induced RhoA activation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of CGP71683A.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of CGP71683A for the NPY Y5 receptor.

Materials:

-

Cell membranes prepared from cells expressing the recombinant human or rat NPY Y5 receptor.

-

Radioligand: [125I]-PYY or another suitable Y5-selective radioligand.

-

CGP71683A stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, combine cell membranes, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of CGP71683A.

-

For total binding, omit CGP71683A. For non-specific binding, include a high concentration of unlabeled NPY.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of CGP71683A to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the ability of CGP71683A to block NPY-induced inhibition of cAMP production.

Materials:

-

Cells expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

NPY.

-

CGP71683A.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Pre-incubate the cells with varying concentrations of CGP71683A.

-

Stimulate the cells with a fixed concentration of NPY in the presence of forskolin.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Plot the cAMP concentration against the log concentration of CGP71683A to determine its IC50 for the functional antagonism of the Y5 receptor.

Functional Assay: ERK1/2 Phosphorylation (Western Blot)

This assay assesses the ability of CGP71683A to inhibit NPY-induced ERK1/2 activation.

Materials:

-

Cells expressing the NPY Y5 receptor.

-

NPY.

-

CGP71683A.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Culture cells to near confluence and serum-starve overnight.

-

Pre-treat cells with CGP71683A for a specified time.

-

Stimulate cells with NPY for a short period (e.g., 5-15 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities to determine the effect of CGP71683A on NPY-induced ERK1/2 phosphorylation.

In Vivo Study: Food Intake in Rats

This experiment evaluates the effect of CGP71683A on feeding behavior in an animal model.

Animals:

-

Male Wistar or Sprague-Dawley rats.

Procedure:

-

House the rats individually and allow them to acclimate to the housing conditions.

-

For studies on nocturnal feeding, administer CGP71683A (e.g., via intraperitoneal injection) before the dark phase and measure food intake over a set period.

-

For studies on fasting-induced feeding, fast the rats for a period (e.g., 24 hours) and then administer CGP71683A before re-introducing food.

-

Measure food consumption at various time points after drug administration.

-

A vehicle control group should be included for comparison.

-

Analyze the data to determine if CGP71683A significantly reduces food intake compared to the control group.

Conclusion

CGP71683A is a highly potent and selective competitive antagonist of the NPY Y5 receptor. Its mechanism of action involves the direct blockade of NPY binding to the Y5 receptor, thereby inhibiting downstream signaling pathways, including the suppression of cAMP production and the activation of the ERK1/2 and RhoA pathways. These actions translate to significant in vivo effects on food intake, highlighting the potential of Y5 receptor antagonism as a therapeutic strategy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of CGP71683A and other NPY Y5 receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CGP71683A: A Selective Neuropeptide Y Y5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of CGP71683A, a potent and selective antagonist for the neuropeptide Y (NPY) Y5 receptor. It details the compound's mechanism of action, pharmacological properties, and the experimental protocols used for its characterization, serving as a critical resource for professionals in neuroscience and drug discovery.

Introduction: The Neuropeptide Y System and the Y5 Receptor

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter, one of the most abundant peptides in the central nervous system, particularly in the hypothalamus. It is a key regulator of energy homeostasis, appetite, and circadian rhythms.[1][2] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which at least five have been identified in mammals (Y1, Y2, Y4, Y5, and Y6).

The NPY Y5 receptor subtype has garnered significant attention as a primary mediator of NPY's potent orexigenic (appetite-stimulating) effects.[2][3] Activation of the Y5 receptor stimulates food intake and can lead to an obese state with chronic administration.[2] This has positioned the Y5 receptor as a promising therapeutic target for the development of anti-obesity agents. CGP71683A was developed as a selective, non-peptide antagonist to probe the function of the Y5 receptor and explore its therapeutic potential.

CGP71683A: Chemical and Physical Properties

CGP71683A is a synthetic, small-molecule compound identified as a competitive antagonist of the NPY Y5 receptor.

-

Chemical Name: N-[[trans-4-[[(4-Amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide hydrochloride[4]

-

Molar Mass: 512.07 g/mol [5]

Mechanism of Action and Signaling Pathways

The NPY Y5 receptor is a GPCR that primarily couples to inhibitory G proteins (Gi/o). Upon activation by NPY, the Y5 receptor initiates several downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

-

MAPK/ERK Pathway Activation: Y5 receptor activation has been shown to stimulate the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a pathway implicated in cell proliferation and growth.[7][9]

-

RhoA Activation: In some cell types, such as neuroblastoma cells, Y5 receptor stimulation activates the small GTPase RhoA, which is involved in cytoskeleton remodeling and cell motility.[10][11]

CGP71683A acts as a competitive antagonist . It binds to the Y5 receptor at the same site as NPY but does not activate the receptor. By occupying the binding site, it prevents NPY from binding and initiating the downstream signaling events described above.

Figure 1. NPY Y5 receptor signaling and antagonism by CGP71683A.

Pharmacological Data

CGP71683A exhibits high affinity and remarkable selectivity for the Y5 receptor over other NPY receptor subtypes. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Receptor Binding Affinity and Potency of CGP71683A

| Receptor Subtype | Species | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| Y5 | Rat (cloned) | IC₅₀ | 1.4 | [4] |

| Y5 | Human | IC₅₀ | 2.9 | [1] |

| Y5 | - | Kᵢ | 1.3 | [5][12] |

| Y1 | Rat (cloned) | IC₅₀ | 2765 | [4] |

| Y1 | - | Kᵢ | >4000 | [5][12] |

| Y2 | Rat (cloned) | IC₅₀ | 7187 | [4] |

| Y2 | - | Kᵢ | 200 | [5][12] |

| Y4 | Rat (cloned) | IC₅₀ | 5637 |[4] |

Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. A lower value indicates higher affinity/potency.[13][14][15]

Table 2: In Vivo Anorexigenic Effects of CGP71683A

| Animal Model | Administration | Dose | Effect | Reference |

|---|---|---|---|---|

| Satiated lean rats | Intraperitoneal (i.p.) | 10 mg/kg | 50% inhibition of NPY-induced food intake | [1] |

| Fed rats | Intracerebroventricular (i.c.v.) | 15 nmol/rat (twice daily) | Reduced food intake and body weight | [5][12] |

| ob/ob mice & fa/fa rats | - | - | Reduced food intake |[16] |

Key Experimental Protocols

The characterization of CGP71683A involves standard pharmacological assays. Detailed methodologies are provided below.

This protocol determines the binding affinity (Kᵢ or IC₅₀) of a compound for a specific receptor.

Objective: To measure the ability of CGP71683A to displace a radiolabeled ligand from the NPY Y5 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human or rat NPY Y5 receptor.

-

Radioligand: ¹²⁵I-labeled Peptide YY ([¹²⁵I]PYY).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

CGP71683A stock solution (in DMSO).

-

Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of CGP71683A in binding buffer.

-

Incubation: In a microtiter plate, combine:

-

50 µL of cell membrane suspension (10-20 µg protein).

-

50 µL of [¹²⁵I]PYY (at a final concentration near its Kₑ, e.g., 25-50 pM).

-

50 µL of either binding buffer (for total binding), unlabeled NPY (for non-specific binding), or CGP71683A dilution.

-

-

Equilibration: Incubate the plate for 90-120 minutes at room temperature to allow binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or beta counter.

-

Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of CGP71683A. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Figure 2. Workflow for a radioligand binding assay.

This assay measures the functional consequence of receptor antagonism.

Objective: To determine if CGP71683A can block the NPY-mediated inhibition of cAMP production.

Materials:

-

A cell line expressing the NPY Y5 receptor (e.g., BT-549 breast cancer cells).[8]

-

Forskolin (an adenylyl cyclase activator).

-

NPY peptide.

-

CGP71683A.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well plate and grow to ~80-90% confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of CGP71683A for 15-30 minutes.

-

Stimulation: Add a fixed concentration of NPY (e.g., 100 nM) along with a fixed concentration of forskolin (e.g., 10 µM) to all wells. Forskolin stimulates cAMP production, while NPY, via the Y5 receptor, will inhibit it.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis: Lyse the cells according to the cAMP assay kit protocol.

-

Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.

-

Analysis: The antagonistic effect of CGP71683A is observed as a restoration of cAMP levels back towards those seen with forskolin alone. Plot the cAMP levels against the log concentration of CGP71683A to determine its potency in blocking the NPY effect.

This protocol assesses the physiological effect of the antagonist on feeding behavior.

Objective: To measure the effect of systemically or centrally administered CGP71683A on food intake in rats or mice.

Materials:

-

Rodents (e.g., Wistar rats or C57BL/6 mice; can be lean, fasted, or diet-induced obese models).

-

CGP71683A formulated for in vivo administration (e.g., dissolved in 30% DMSO or other suitable vehicle).[12]

-

Vehicle control.

-

Standard rodent chow and precision scales for weighing food.

-

Administration equipment (syringes for i.p. injection or cannulae for i.c.v. injection).

Procedure:

-

Acclimation: Acclimate animals to individual housing and the specific experimental conditions (e.g., feeding schedule).

-

Baseline Measurement: Measure baseline food intake for a set period (e.g., 24 hours) before the experiment begins.

-

Administration: Administer CGP71683A or vehicle to the animals via the chosen route (e.g., i.p. injection at 10 mg/kg or i.c.v. microinjection of 15 nmol/rat).[1][12]

-

Food Presentation: Provide a pre-weighed amount of food immediately after administration.

-

Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and accounting for any spillage.

-

Analysis: Compare the cumulative food intake between the CGP71683A-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in food intake in the treated group indicates an anorexigenic effect.

Discussion and Conclusion

The data overwhelmingly support the classification of CGP71683A as a potent and highly selective NPY Y5 receptor antagonist. Its ability to inhibit NPY-induced food intake in vivo provided strong validation for the Y5 receptor's role in appetite regulation.

However, the therapeutic development of Y5 antagonists has faced challenges. Some studies have suggested that the anorexigenic effects of certain Y5 antagonists, including CGP71683A, might not be entirely mechanism-based, with potential off-target effects at higher concentrations.[3] Furthermore, the redundancy of pathways controlling energy homeostasis may limit the efficacy of targeting a single receptor.[1]

Despite these challenges, CGP71683A remains an invaluable pharmacological tool. It has been instrumental in elucidating the complex physiology of the NPY system and continues to serve as a benchmark compound for the development of new generations of Y5 receptor modulators for obesity and other metabolic disorders.

References

- 1. ispub.com [ispub.com]

- 2. Neuropeptide Y Y5 receptor antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGP 71683 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]

- 5. CGP 71683A [chembk.com]

- 6. Cgp71683A | C26H30ClN5O2S | CID 9849276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. [PDF] Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]

- 9. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 15. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 16. | BioWorld [bioworld.com]

A Technical Guide to the Binding Affinity and Selectivity of CGP71683A for Neuropeptide Y Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CGP71683A, a non-peptide antagonist for Neuropeptide Y (NPY) receptors. The following sections detail its binding affinity and selectivity profile, provide in-depth experimental methodologies for characterization, and illustrate the key signaling pathways of NPY receptors.

Executive Summary

CGP71683A is a potent and selective antagonist for the Neuropeptide Y Y5 receptor subtype. It exhibits high affinity for both rat and human Y5 receptors, with significantly lower affinity for the Y1, Y2, and Y4 receptor subtypes. However, it is crucial to note that CGP71683A has been reported to interact with other non-NPY receptors, including muscarinic receptors and the serotonin reuptake transporter, which should be considered when interpreting experimental results. This guide serves as a technical resource for researchers utilizing CGP71683A in their studies of the NPY system.

Binding Affinity and Selectivity of CGP71683A

The binding affinity of CGP71683A for various NPY receptor subtypes has been determined through competitive radioligand binding assays. The data consistently demonstrates a high affinity for the Y5 receptor.

NPY Receptor Binding Profile

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of CGP71683A at cloned rat and human NPY receptors.

| Receptor Subtype | Species | Assay Type | Ligand | Ki (nM) | IC50 (nM) | Selectivity (fold vs. Y5) |

| Y5 | Rat | Competition Binding | [125I]PYY | 1.4 | - | - |

| Y5 | Human | Competition Binding | [125I]PYY | - | 2.9 | - |

| Y1 | Rat | Competition Binding | [125I]PYY | - | 2765 | >1975 |

| Y2 | Rat | Competition Binding | [125I]PYY | - | 7187 | >5133 |

| Y4 | Rat | Competition Binding | [125I]PYY | - | 5637 | >4026 |

Data compiled from multiple sources.[1][2]

Off-Target Binding Profile

It is important to consider the potential for off-target effects when using CGP71683A. Studies have revealed significant binding to other receptors and transporters.

| Off-Target | Species | Ki (nM) |

| Muscarinic Receptors | Rat Brain | 2.7 |

| Serotonin Transporter (SERT) | Rat Brain | 6.2 |

This off-target activity may contribute to the observed in vivo effects of CGP71683A and should be accounted for in experimental design and data interpretation.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and functional activity of compounds like CGP71683A at NPY receptors.

Radioligand Competition Binding Assay

This protocol outlines the determination of binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to NPY receptors expressed in cell membranes.

3.1.1 Membrane Preparation

-

Cell Culture: Culture cells stably expressing the desired NPY receptor subtype (e.g., HEK293, CHO cells) to confluence.

-

Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Homogenization: Centrifuge the cell suspension and resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Membrane Isolation: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation step.

-

Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C until use.

3.1.2 Binding Assay

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

-

50 µL of radioligand (e.g., [125I]Peptide YY) at a concentration near its Kd.

-

50 µL of assay buffer (for total binding), a high concentration of a non-labeled NPY ligand (for non-specific binding), or varying concentrations of the test compound (CGP71683A).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase, a key signaling pathway for NPY receptors.

-

Cell Culture: Seed cells expressing the target NPY receptor in a 96-well plate and grow to near confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the antagonist (CGP71683A) for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of an NPY receptor agonist (e.g., NPY) along with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

NPY Receptor Signaling Pathways

NPY receptors are members of the G-protein coupled receptor (GPCR) superfamily. They primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling can also involve the modulation of intracellular calcium levels and the activation of the mitogen-activated protein kinase (MAPK) cascade.

NPY Y1 Receptor Signaling

Caption: NPY Y1 receptor signaling cascade.

NPY Y2 Receptor Signaling

Caption: NPY Y2 receptor signaling cascade.

NPY Y4 Receptor Signaling

Caption: NPY Y4 receptor signaling cascade.

NPY Y5 Receptor Signaling

Caption: NPY Y5 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

References

Preclinical Profile of CGP71683A: A Potent and Selective Neuropeptide Y Y5 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CGP71683A is a potent and highly selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of food intake and energy homeostasis. Preclinical studies have demonstrated its efficacy in reducing food consumption in various rodent models, highlighting its potential as a therapeutic agent for obesity and eating disorders. This technical guide provides a comprehensive overview of the preclinical data available for CGP71683A, with a focus on its binding affinity, in vivo efficacy, and the experimental protocols utilized in its evaluation. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Compound Properties

CGP71683A, also known as trans-naphtalene-1-sulphonic acid [4-[(4-amino-quinazolin-2-ylamino)-methyl]-cyclohexylmethyl]-amide hydrochloride, is a competitive antagonist of the NPY Y5 receptor.[1]

Binding Affinity

CGP71683A exhibits high affinity for the rat NPY Y5 receptor with a pKi of 8.9 and an IC50 of 1.4 nM. Its selectivity for the Y5 receptor is demonstrated by its significantly lower affinity for other NPY receptor subtypes.

| Receptor Subtype | Binding Affinity (IC50, nM) |

| Rat NPY Y5 | 1.4 |

| Rat NPY Y1 | >1000 |

| Rat NPY Y2 | >1000 |

| Rat NPY Y4 | >1000 |

Signaling Pathway

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi pathway. Activation of the Y5 receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in the orexigenic (appetite-stimulating) effects of NPY. CGP71683A, as a competitive antagonist, blocks the binding of NPY to the Y5 receptor, thereby preventing this downstream signaling and inhibiting NPY-induced food intake.

Preclinical Efficacy: In Vivo Studies

Preclinical studies in rats have demonstrated the anorectic effects of CGP71683A in various models of food intake.

Inhibition of NPY-Induced Food Intake

Intraperitoneal (i.p.) administration of CGP71683A dose-dependently inhibited food intake induced by intracerebroventricular (i.c.v.) injection of NPY in satiated rats.

| Dose of CGP71683A (mg/kg, i.p.) | % Inhibition of NPY-induced Food Intake (First hour) |

| 3 | 35 |

| 10 | 60 |

| 30 | 85 |

Effect on Nocturnal Food Intake in Free-Feeding Rats

CGP71683A administered at the beginning of the dark cycle significantly reduced spontaneous food intake in a dose-dependent manner.

| Dose of CGP71683A (mg/kg, i.p.) | Cumulative Food Intake (g) at 2 hours | Cumulative Food Intake (g) at 4 hours | Cumulative Food Intake (g) at 24 hours |

| Vehicle | 3.5 ± 0.4 | 5.0 ± 0.6 | 22.1 ± 1.1 |

| 3 | 2.1 ± 0.3 | 3.2 ± 0.4 | 19.8 ± 1.0 |

| 10 | 1.5 ± 0.2 | 2.5 ± 0.3 | 18.5 ± 0.9 |

| 30 | 0.8 ± 0.2 | 1.4 ± 0.2 | 15.2 ± 1.2** |

| p<0.05, *p<0.01 vs. Vehicle |

Effect on Food Intake in 24-hour Fasted Rats

In rats deprived of food for 24 hours, CGP71683A dose-dependently reduced food intake upon re-feeding.

| Dose of CGP71683A (mg/kg, i.p.) | Cumulative Food Intake (g) at 1 hour | Cumulative Food Intake (g) at 2 hours |

| Vehicle | 5.8 ± 0.5 | 7.2 ± 0.6 |

| 3 | 4.2 ± 0.4 | 5.5 ± 0.5 |

| 10 | 3.1 ± 0.3 | 4.1 ± 0.4 |

| 30 | 1.9 ± 0.3 | 2.6 ± 0.3 |

| *p<0.05, *p<0.01 vs. Vehicle |

Effect on Food Intake in Streptozotocin-Induced Diabetic Rats

CGP71683A also demonstrated efficacy in a model of diabetes-associated hyperphagia.

| Dose of CGP71683A (mg/kg, i.p.) | Cumulative Food Intake (g) at 24 hours |

| Vehicle | 35.2 ± 2.1 |

| 10 | 28.5 ± 1.8 |

| 30 | 22.1 ± 1.5** |

| p<0.05, *p<0.01 vs. Vehicle |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of CGP71683A for NPY receptor subtypes.

Materials:

-

Rat brain membrane preparations (for Y1, Y2, Y5) or transfected cell lines (for Y4).

-

Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY) or other suitable NPY receptor radioligand.

-

CGP71683A and other competing ligands.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Incubate rat brain membranes (20-40 µg protein) or cell membranes with [¹²⁵I]PYY (e.g., 25 pM) and varying concentrations of CGP71683A in the assay buffer.

-

Incubate for a specified time (e.g., 120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY receptor ligand (e.g., 1 µM NPY).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values can be calculated using the Cheng-Prusoff equation.

In Vivo Food Intake Studies

Objective: To evaluate the effect of CGP71683A on food intake in various rat models.

Animals:

-

Male Wistar or Sprague-Dawley rats.

-

Housed individually in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Acclimatized to the experimental conditions before the study.

Drug Administration:

-

CGP71683A is typically dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture) and administered via intraperitoneal (i.p.) injection.

-

For studies involving central administration, Neuropeptide Y is dissolved in artificial cerebrospinal fluid and administered via intracerebroventricular (i.c.v.) injection.

General Procedure:

-

Animals are fasted or allowed free access to food depending on the specific experimental model.

-

CGP71683A or vehicle is administered at the appropriate time before the measurement period.

-

Pre-weighed food is provided, and food intake is measured at specified time points by weighing the remaining food.

-

Spillage is collected and accounted for to ensure accurate measurement.

-

Body weight is also monitored regularly.

-

Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups with the vehicle control group.

References

In Vitro Characterization of CGP71683A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CGP71683A, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. This document details the quantitative pharmacological data, comprehensive experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Core Quantitative Data

The in vitro pharmacological profile of CGP71683A has been determined through various binding and functional assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Receptor Binding Affinity of CGP71683A

| Receptor Subtype | Ligand/Assay | Species | Ki (nM) | IC50 (nM) | Reference |

| NPY Y5 | CGP71683A | Rat (cloned) | - | 1.4 | [1] |

| NPY Y5 | CGP71683A | Human | 2 | - | [2] |

| NPY Y1 | CGP71683A | Rat (cloned) | >4000 | 2765 | [1][3] |

| NPY Y2 | CGP71683A | Rat (cloned) | 200 | 7187 | [1][3] |

| NPY Y4 | CGP71683A | Rat (cloned) | - | 5637 | [1] |

Table 2: Functional Antagonism of CGP71683A at the Human NPY Y5 Receptor

| Assay Type | Cell Line | Agonist | Measured Effect | IC50 (nM) | Reference |

| Radioligand Displacement | BT-549 cell membranes | 125I-PYY | Displacement of radioligand | 531 | [4] |

| cAMP Accumulation | BT-549 cells | NPY (in presence of forskolin) | Inhibition of NPY-mediated cAMP suppression | - | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize CGP71683A are provided below.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of CGP71683A for the NPY Y5 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line expressing the NPY Y5 receptor (e.g., BT-549 cells).

-

Radioligand: 125I-labeled Peptide YY (125I-PYY).

-

Test Compound: CGP71683A.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NPY receptor agonist (e.g., 1 µM NPY).

-

Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of CGP71683A in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of CGP71683A in binding buffer to achieve a range of final assay concentrations.

-

Dilute the cell membranes in binding buffer to a final concentration that yields a sufficient signal-to-noise ratio.

-

Dilute the 125I-PYY in binding buffer to a final concentration typically at or below its Kd.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Binding buffer.

-

Either CGP71683A at various concentrations (for competition curve), binding buffer (for total binding), or the non-specific binding control.

-

125I-PYY.

-

Cell membrane suspension.

-

-

The final assay volume is typically 100-200 µL.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the CGP71683A concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of CGP71683A to antagonize the NPY-induced inhibition of adenylyl cyclase activity in cells expressing the Gi-coupled NPY Y5 receptor.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the NPY Y5 receptor (e.g., BT-549 cells).

-

Agonist: Neuropeptide Y (NPY).

-

Antagonist: CGP71683A.

-

Stimulant: Forskolin.

-

Cell Culture Medium.

-

Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA and a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture:

-

Culture the cells to an appropriate confluency in multi-well plates.

-

-

Pre-incubation with Antagonist:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of CGP71683A or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Stimulation:

-

Add a fixed concentration of NPY (typically the EC80) and a fixed concentration of forsklin to the wells. Forskolin is used to stimulate cAMP production, allowing for the measurement of inhibition by the Gi-coupled Y5 receptor.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using the detection kit's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the logarithm of the CGP71683A concentration.

-

Fit the data to a sigmoidal inhibition curve to determine the IC50 value of CGP71683A.

-

Visualizations

The following diagrams illustrate the signaling pathways associated with the NPY Y5 receptor and the workflows for the in vitro characterization of CGP71683A.

Caption: NPY Y5 Receptor Signaling Pathways.

Caption: Competitive Radioligand Binding Assay Workflow.

Caption: cAMP Accumulation Functional Assay Workflow.

References

- 1. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of CGP 71683A in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacokinetic Data

While specific quantitative pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, clearance, and volume of distribution for CGP 71683A in rodents are not publicly available, the following table summarizes the qualitative information and data on a related analog.

| Parameter | Finding | Species | Reference |

| Oral Bioavailability | The diarylimidazole series of compounds, which includes CGP 71683A, is reported to be "generally plagued by poor oral bioavailability in rats." | Rat | [1] |

| Oral Bioavailability (Analog) | An early analog of interest, 4-(4-chlorophenyl)-2-(4-fluorophenyl) imidazole, demonstrated an oral bioavailability of only 3% in rats. | Rat | [1] |

| Administration Routes | Intraperitoneal (i.p.) and intracerebroventricular (i.cv.) administration have been used in studies with rats. | Rat |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Intraperitoneal Administration)

This protocol describes a typical procedure for evaluating the pharmacokinetics of CGP 71683A in rats following intraperitoneal administration.

2.1.1. Animals

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Male or female, as required by the study design

-

Weight: 250-300 g

-

Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to food and water.

2.1.2. Formulation and Dosing

-

Vehicle: A suitable vehicle for i.p. administration should be selected (e.g., a solution of 10% DMSO in saline).

-

Dose: Based on literature, doses in the range of 1-10 mg/kg have been used for i.p. administration of CGP 71683A in rats.

-

Administration: Administer the formulation via intraperitoneal injection into the lower right abdominal quadrant using a 23-26G needle. The injection volume should not exceed 10-20 mL/kg of body weight.

2.1.3. Blood Sampling

-

Route: Blood samples can be collected via the lateral tail vein or saphenous vein for repeated sampling.

-

Time Points: A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Volume: The volume of each blood sample should be approximately 0.2-0.3 mL.

-

Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Processing: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

2.1.4. Bioanalysis

-

Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.

-

Sample Preparation: Plasma samples typically require protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances before analysis.

-

Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental analysis.

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of CGP 71683A in rat liver microsomes.

2.2.1. Materials

-

Test Compound: CGP 71683A

-

Enzyme Source: Pooled rat liver microsomes (RLM)

-

Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: 0.1 M Phosphate buffer (pH 7.4)

-

Positive Control: A compound with known metabolic instability in RLMs (e.g., testosterone or midazolam)

2.2.2. Incubation Procedure

-

Pre-warm a solution of rat liver microsomes (final protein concentration typically 0.5 mg/mL) in phosphate buffer at 37°C.

-

Add CGP 71683A (final concentration typically 1 µM) to the microsome solution and pre-incubate for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture.

-

Stop the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Include control incubations: one without NADPH to assess non-CYP mediated degradation and one with a positive control substrate.

2.2.3. Sample Analysis

-

Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of CGP 71683A using a validated LC-MS/MS method.

2.2.4. Data Analysis

-

Plot the natural logarithm of the percentage of CGP 71683A remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Caption: Workflow for an in vivo pharmacokinetic study of CGP 71683A in rats.

Caption: Workflow for an in vitro metabolism study of CGP 71683A.

References

Methodological & Application

Application Notes and Protocols for CGP71683A in In Vivo Feeding Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP71683A is a potent and highly selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2][3][4][5][6] The NPY system, particularly the Y5 receptor subtype, is strongly implicated in the regulation of food intake and energy balance.[4][7] NPY is a powerful stimulant of food intake when administered to the hypothalamus, and the Y5 receptor is believed to mediate this orexigenic effect.[4][7] CGP71683A has been demonstrated to reduce food intake in various rodent models, making it a valuable tool for studying the role of the NPY Y5 receptor in appetite regulation and for the preclinical assessment of potential anti-obesity therapeutics.[2][4][5]

These application notes provide detailed protocols for the use of CGP71683A in in vivo feeding studies in rats, covering both intraperitoneal and intracerebroventricular administration routes.

Mechanism of Action

CGP71683A functions as a competitive antagonist at the NPY Y5 receptor.[1][3] By binding to the Y5 receptor, it blocks the downstream signaling cascade initiated by the endogenous ligand, NPY. This prevents the physiological effects mediated by the Y5 receptor, including the stimulation of food intake. CGP71683A exhibits high selectivity for the Y5 receptor subtype over other NPY receptors such as Y1, Y2, and Y4.[3][4][5][6]

Data Presentation

Receptor Binding Affinity

| Receptor Subtype | Species | Ki (nM) | IC50 (nM) | Reference |

| Y5 | Rat | 1.3 | 1.4 | [1][3][6] |

| Y5 | Human | - | 2.9 | [7] |

| Y1 | Rat | >4000 | 2765 | [3][6] |

| Y2 | Rat | 200 | 7187 | [3][6] |

| Y4 | Rat | - | 5637 | [6] |

In Vivo Efficacy in Rats

| Administration Route | Dose | Animal Model | Effect | Reference |

| Intraperitoneal (i.p.) | 10 mg/kg | Satiated lean rats | Inhibited NPY-induced food intake by 50% | [7] |

| Intraperitoneal (i.p.) | 1-100 mg/kg | 24-h fasted and streptozotocin diabetic rats | Dose-dependently inhibited food intake | [4] |

| Intraperitoneal (i.p.) | Daily injections for 28 days | Free-feeding lean rats | Dose-dependently inhibited food intake, with maximum reduction on days 3 and 4. Body weight and fat mass remained significantly reduced despite food intake returning to control levels. | [4][8] |

| Intracerebroventricular (i.c.v.) | 15 nmol/rat (twice daily) | Fed rats | Reduced food intake and body weight | [3] |

| Intracerebroventricular (i.c.v.) | >15 nmol/kg | Obese Zucker fa/fa rats | Blocked the increase in food intake produced by NPY | [9] |

| Intracerebroventricular (i.c.v.) | 30-300 nmol/kg (daily) | Obese Zucker fa/fa rats | Dose-dependent and slowly developing decrease in food intake | [9] |

Signaling Pathway

Caption: NPY Y5 receptor signaling pathway and antagonism by CGP71683A.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of CGP71683A

This protocol is suitable for assessing the systemic effects of CGP71683A on feeding behavior.

Materials:

-

CGP71683A hydrochloride

-

Vehicle (e.g., 10% DMSO in sterile saline or corn oil)[1][8]

-

Sterile syringes and needles (25-27 gauge)

-

Metabolic cages for monitoring food and water intake

-

Animal scale

-

Male Wistar or Sprague-Dawley rats (age and weight-matched)

Procedure:

-

Animal Acclimation: House rats individually in metabolic cages for at least 3-5 days before the experiment to acclimate them to the environment and handling. Maintain a 12:12 hour light-dark cycle and provide ad libitum access to standard chow and water.

-

Preparation of Dosing Solution:

-

On the day of the experiment, prepare the CGP71683A solution. First, dissolve the required amount of CGP71683A hydrochloride in DMSO to create a stock solution.[1]

-

For the final dosing solution, dilute the DMSO stock with sterile saline or corn oil to the desired final concentration (e.g., for a 10 mg/kg dose in a 300g rat, you would need 3 mg of the compound). The final volume of DMSO should be kept low (e.g., 10%).[8]

-

Prepare a vehicle-only solution (e.g., 10% DMSO in saline) to serve as the control.

-

-

Dosing:

-

Weigh each rat immediately before dosing.

-

Administer CGP71683A or vehicle via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 2 ml/kg).[8]

-

Injections are typically given at the beginning of the light or dark phase, depending on the experimental design.[8]

-

-

Data Collection:

-

Data Analysis:

-

Calculate the average food and water intake and body weight changes for each group.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control group.

-

Protocol 2: Intracerebroventricular (i.c.v.) Administration of CGP71683A

This protocol is used to investigate the central effects of CGP71683A by direct administration into the brain's ventricular system.

Materials:

-

CGP71683A hydrochloride

-

Vehicle (e.g., 30% DMSO in sterile saline)[3]

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine or isoflurane)

-

Surgical tools (scalpel, drill, etc.)

-

Guide cannula and dummy cannula

-

Injection cannula connected to a microsyringe pump

-

Dental cement

-

Analgesics for post-operative care

Procedure:

-

Cannula Implantation Surgery:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using a rat brain atlas, determine the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).[10]

-

Drill a hole at the determined coordinates and implant a guide cannula to the desired depth (e.g., DV: -3.5 to -4.0 mm from the skull surface).[10]

-

Secure the cannula with dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Provide post-operative care, including analgesics, and allow the animal to recover for 5-7 days.

-

-

Preparation of Dosing Solution:

-

Dissolve CGP71683A in the vehicle (e.g., 30% DMSO) to the desired concentration (e.g., 7.5 nmol/µL).[3]

-

-

Dosing:

-

Gently restrain the conscious rat.

-

Remove the dummy cannula and insert the injection cannula, which is connected to a microsyringe pump.

-

Infuse the CGP71683A solution or vehicle at a slow, controlled rate (e.g., 1 µL/min) for a total volume of 1-5 µL.[10][11]

-

Leave the injector in place for an additional minute to prevent backflow.

-

Replace the dummy cannula.

-

-

Data Collection and Analysis:

-

Follow the same data collection and analysis procedures as described in Protocol 1.

-

Experimental Workflow

Caption: General experimental workflow for in vivo feeding studies.

Troubleshooting and Considerations

-

Solubility: CGP71683A is soluble in DMSO.[1] Ensure fresh DMSO is used, as it can absorb moisture, which may reduce solubility. For in vivo use, the DMSO concentration should be kept to a minimum to avoid vehicle-induced effects.

-

Cannula Patency: For i.c.v. studies, regularly check cannula patency. After the experiment, the injection site can be verified by injecting a dye (e.g., Evans blue) and performing histological analysis.[11]

-

Off-Target Effects: While highly selective for the Y5 receptor, one study noted that at higher concentrations, CGP71683A might interact with muscarinic and serotonin uptake sites.[9] Additionally, repeated i.c.v. injections have been associated with inflammatory responses.[9] These potential confounds should be considered when interpreting results.

-

Counter-Regulatory Mechanisms: Chronic blockade of the Y5 receptor may induce counter-regulatory mechanisms that can restore appetite over time, even if body weight remains reduced.[4] This is an important consideration for the design and interpretation of long-term studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. | BioWorld [bioworld.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGP 71683 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. ispub.com [ispub.com]

- 8. researchgate.net [researchgate.net]

- 9. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Rat intracerebroventricular injection. [bio-protocol.org]

Application Notes and Protocols for Utilizing CGP71683A in Elevated Plus Maze (EPM) for Anxiety Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[1][2][3][4][5][6][7] The test leverages the natural aversion of rodents to open and elevated spaces.[2][3][4][8] The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms.[2][4] A reduction in anxiety-like behavior, often induced by anxiolytic compounds, is inferred from an increase in the time spent and entries into the open arms.[2][9]

Data Presentation

The following tables summarize representative quantitative data for the effects of GABA-B receptor antagonists in the elevated plus maze. This data can serve as a reference for expected outcomes when testing CGP71683A.

Table 1: Effect of the GABA-B Receptor Antagonist CGP35348 on Rat Behavior in the Elevated Plus Maze

| Treatment (Intracerebroventricular) | % Open Arm Entries (%OAE) | % Time in Open Arms (%OAT) | % Time in Closed Arms (%CAT) |

| Vehicle | Baseline | Baseline | Baseline |

| CGP35348 (5 µ g/rat ) | Increased | Increased | Decreased |

| CGP35348 (10 µ g/rat ) | Increased | Increased | Decreased |

| CGP35348 (30 µ g/rat ) | Increased | Increased | Decreased |

Source: Adapted from literature investigating the effects of GABA-B receptor antagonists in the elevated plus maze.[9]

Table 2: Effect of the GABA-B Receptor Antagonist CGP 36742 on Rodent Behavior in Anxiety Tests

| Test | Animal Model | Treatment (Dose) | Outcome |

| Elevated Plus Maze | Rodent | CGP 36742 (30 mg/kg) | Anxiolytic Activity Detected |

| Conflict Drinking Test | Rodent | CGP 36742 (30 mg/kg) | Anxiolytic Activity Detected |

| Four-Plate Test | Mice | CGP 36742 (30 mg/kg) | Anxiolytic Activity Detected |

Source: Adapted from preclinical data on the anxiolytic activity of CGP 36742.[10]

Experimental Protocols

Apparatus

-

The elevated plus maze should be made of a non-porous material (e.g., plastic or wood painted in a neutral color) for easy cleaning.

-

The maze consists of four arms (e.g., 25 x 5 cm for mice) arranged in a plus shape and elevated from the floor (e.g., 80 cm).[2][11]

-

Two opposite arms are enclosed by high walls (e.g., 16 cm), while the other two arms are open with a small ledge (e.g., 0.5 cm) to prevent falls.[2]

-

The arms meet at a central platform (e.g., 5 x 5 cm).[2]

Animals

-

Commonly used rodent models include mice (e.g., C57BL/6J) and rats (e.g., Wistar).[12][13]

-

Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

It is recommended to handle the animals for several days before the experiment to reduce stress.[1]

Drug Preparation and Administration

-

CGP71683A should be dissolved in an appropriate vehicle (e.g., saline).

-

The route of administration (e.g., intraperitoneal, subcutaneous, or intracerebroventricular) and the dose of CGP71683A should be determined based on preliminary studies.

-

A vehicle-treated control group is essential for comparison.

Experimental Procedure

-

Habituation: Allow the animals to acclimate to the testing room for at least 45-60 minutes before the experiment.[1][8]

-

Drug Administration: Administer CGP71683A or vehicle to the animals at a predetermined time before the test (e.g., 10-30 minutes).[1]

-

Test Initiation: Place the animal on the central platform of the EPM, facing one of the closed arms.[1][2]

-

Data Collection: Allow the animal to explore the maze for a fixed period, typically 5 to 10 minutes.[1][2][8] An automated tracking system or a video camera mounted above the maze can be used to record the animal's behavior.[8][14]

-

Behavioral Parameters: The primary measures of anxiety-like behavior are:

-

Time spent in the open arms: An increase suggests an anxiolytic effect.[2]

-

Number of entries into the open arms: An increase is indicative of reduced anxiety.[2]

-

Time spent in the closed arms: A decrease may suggest an anxiolytic effect.

-

Total number of arm entries: This can be used as a measure of general locomotor activity. A change in this parameter may indicate sedative or stimulant effects of the compound.

-

-

Cleaning: Thoroughly clean the maze between each trial to remove any olfactory cues.[8]

Mandatory Visualizations

References

- 1. Elevated plus maze protocol [protocols.io]

- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]

- 7. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. GABA(A) but not GABA(B) receptor stimulation induces antianxiety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. | Semantic Scholar [semanticscholar.org]

- 11. mmpc.org [mmpc.org]

- 12. Chronic Antidepressant Treatment in Normal Mice Induces Anxiety and Impairs Stress-coping Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Central administration of GPR55 receptor agonist and antagonist modulates anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. behaviorcloud.com [behaviorcloud.com]

Application Notes and Protocols for CGP71683A Administration in Behavioral Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of CGP71683A, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, for behavioral experiments in rodents. This document outlines the mechanism of action, potential administration routes, and detailed protocols for assessing its effects on anxiety-like behavior and spatial learning and memory.

Mechanism of Action

CGP71683A is a potent and selective antagonist of the NPY Y5 receptor. The Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by NPY, the Y5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Additionally, Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. By blocking the Y5 receptor, CGP71683A is expected to prevent these downstream signaling events, thereby inhibiting the physiological and behavioral effects mediated by NPY through this receptor subtype.

Signaling Pathway of the NPY Y5 Receptor

Caption: NPY Y5 Receptor Signaling Pathway.

Administration Routes and Dosage

While intracerebroventricular (ICV) administration has been documented, systemic routes are often preferred for behavioral studies to assess the effects of a compound that can cross the blood-brain barrier. Intraperitoneal (i.p.) injection is a common and effective systemic route for rodents.

Quantitative Data Summary

| Compound | Administration Route | Species | Dose | Behavioral Paradigm | Outcome |

| CGP71683A | Intraperitoneal (i.p.) | Rat | 10 mg/kg | NPY-induced feeding | Inhibited food intake |

| CGP71683A | Intraperitoneal (i.p.) | Rat | Not Specified | Chronic administration | Sustained body weight reduction |

Note: The available literature primarily focuses on the effects of CGP71683A on feeding behavior. Dosages for anxiety and memory paradigms have not been definitively established and should be determined empirically through dose-response studies. The 10 mg/kg i.p. dose in rats can serve as a starting point for such studies.

Experimental Protocols

The following are detailed, generalized protocols for assessing the effects of CGP71683A on anxiety-like behavior and spatial memory. Researchers should adapt these protocols based on their specific experimental design and animal models.

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Experimental Workflow for EPM

Caption: Experimental Workflow for the Elevated Plus Maze.

Methodology:

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Animals: Adult male or female mice or rats.

-

Drug Preparation and Administration:

-

Vehicle: A common vehicle for i.p. injection of hydrophobic compounds is a mixture of DMSO, Tween 80, and saline. A suggested vehicle is 5% DMSO, 5% Tween 80, and 90% sterile saline (0.9% NaCl).

-

CGP71683A Solution: First, dissolve CGP71683A in DMSO. Then, add Tween 80 and vortex to mix. Finally, add the saline and vortex again to create a homogenous suspension. Prepare fresh on the day of the experiment.

-

Dosing: Based on feeding studies, a starting dose of 10 mg/kg (i.p.) is recommended. A dose-response study (e.g., 1, 5, 10, 20 mg/kg) is advised to determine the optimal dose for behavioral effects. Administer the injection 30 minutes before the behavioral test.

-

-

Procedure:

-

Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Administer CGP71683A or vehicle solution via i.p. injection.

-

30 minutes post-injection, place the animal in the center of the EPM, facing one of the closed arms.

-

Allow the animal to freely explore the maze for 5 minutes.

-

Record the session using an overhead video camera and tracking software.

-

-

Data Analysis:

-

Primary measures: Time spent in the open arms, percentage of time spent in the open arms, number of entries into the open arms, and total number of arm entries.

-

An anxiolytic effect is typically indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated control group.

-

Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely accepted method for assessing hippocampal-dependent spatial learning and memory in rodents.

Experimental Workflow for MWM

Caption: Experimental Workflow for the Morris Water Maze.

Methodology:

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. The room should contain various distal visual cues.

-

Animals: Adult male or female mice or rats.

-

Drug Preparation and Administration:

-

Prepare the CGP71683A solution as described for the EPM protocol.

-

Administer CGP71683A or vehicle i.p. 30 minutes before the first trial of each training day.

-

-

Procedure:

-

Acquisition Phase (e.g., 5 consecutive days):

-

Each day, conduct 4 trials per animal.

-

For each trial, gently place the animal into the water facing the wall of the pool at one of four randomized starting locations.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

-

-

Probe Trial (24 hours after the last training session):

-

Remove the escape platform from the pool.

-

Place the animal in the pool at a novel start location.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (the quadrant that previously contained the platform).

-

-

-

Data Analysis:

-

Acquisition: Analyze the learning curve by comparing the escape latencies and path lengths across training days between the CGP71683A and vehicle groups.

-

Memory Consolidation: The probe trial is the primary measure of spatial memory. A significant reduction in the time spent in the target quadrant in the CGP71683A group compared to the vehicle group would suggest an impairment in spatial memory. Conversely, an enhancement would suggest cognitive improvement.

-

Important Considerations

-

Dose-Response: It is critical to perform a dose-response study to identify the effective and non-toxic dose range of CGP71683A for the specific behavioral paradigm and animal species being used.

-

Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure and the vehicle itself. A naive (no injection) control group can also be included to assess the baseline behavior.

-

Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment conditions to avoid bias.

-

Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

These application notes and protocols provide a framework for investigating the behavioral effects of CGP71683A. Due to the limited literature on its use in non-feeding behavioral paradigms, careful experimental design and optimization are essential for obtaining robust and reliable data.

Application Notes and Protocols for the Dissolution of CGP71683A for Intraperitoneal Injection

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CGP71683A, a potent and selective neuropeptide Y5 (NPY5) receptor antagonist, is a valuable tool in neuroscience and metabolic research. Its utility in in vivo studies, particularly those involving intraperitoneal (IP) administration, necessitates a clear and reproducible dissolution protocol to ensure accurate dosing and bioavailability. This document provides detailed application notes and a step-by-step protocol for the preparation of CGP71683A for IP injection in animal models.

Data Presentation: Solubility and Formulation

The solubility of CGP71683A is a critical factor in preparing a suitable formulation for intraperitoneal injection. The following table summarizes the known solubility properties and a validated in vivo formulation.

| Solvent/Vehicle Component | Solubility/Concentration | Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (195.28 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. | [1] |

| Water | Insoluble | - | [1] |

| Ethanol | Insoluble | - | [1] |

| Validated In Vivo Injection Vehicle | Final Concentration: 5 mg/mL (9.76 mM) | A clear solution suitable for immediate use. | [1] |

| ↳ 5% DMSO | 50 µL of 100 mg/mL stock per 1 mL final solution | Initial solubilizing agent. | [1] |

| ↳ 40% PEG300 | 400 µL per 1 mL final solution | Co-solvent to maintain solubility. | [1] |

| ↳ 5% Tween 80 | 50 µL per 1 mL final solution | Surfactant to improve stability and prevent precipitation. | [1] |

| ↳ 50% ddH₂O | 500 µL per 1 mL final solution | Diluent to achieve the final concentration and volume. | [1] |

Experimental Protocol: Preparation of CGP71683A for Intraperitoneal Injection

This protocol details the preparation of a 1 mL working solution of CGP71683A at a concentration of 5 mg/mL. The mixed solution should be used immediately for optimal results[1].

Materials:

-

CGP71683A hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween® 80 (Polysorbate 80)

-

Sterile double-distilled water (ddH₂O)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile pipette tips

-

Vortex mixer

Procedure:

-

Prepare a 100 mg/mL DMSO Stock Solution:

-

Weigh the desired amount of CGP71683A powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.

-

Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.

-

-

Prepare the Final Injection Solution (1 mL):

-

In a new sterile microcentrifuge tube, add 400 µL of PEG300.

-

To the PEG300, add 50 µL of the 100 mg/mL CGP71683A in DMSO stock solution.

-

Vortex the mixture until it is homogeneous and clear.

-

Add 50 µL of Tween 80 to the mixture.

-

Vortex again until the solution is clear and uniform.

-

Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.

-

Vortex one final time to ensure complete mixing. The final solution should be clear.

-

-

Administration:

-

The prepared solution is now ready for intraperitoneal injection.

-

Administer the appropriate volume to the animal based on its weight and the desired dosage. The intraperitoneal route is a common and justifiable method for pharmacological studies in rodents[2].

-

It is recommended to use a new sterile syringe and needle for each animal.

-

Storage of Stock Solutions:

-

Aliquoted stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles[1].

Mandatory Visualizations

Signaling Pathway

Caption: CGP71683A acts as an antagonist at the NPY Y5 receptor.

Experimental Workflow

Caption: Step-by-step preparation of CGP71683A for IP injection.

References

Application Notes and Protocols: Investigating the Synergistic Potential of CGP71683A in Combination with Other Anorectic Agents